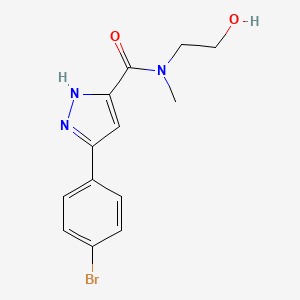
1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol is a hybrid molecule that combines the structural features of carbazole and triazole. This compound has garnered significant interest due to its potential biological activities, including antifungal, antibacterial, and anticancer properties . The presence of both carbazole and triazole moieties in its structure contributes to its diverse chemical reactivity and biological potential.
Métodos De Preparación
The synthesis of 1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol typically involves a multi-step process:
N-Alkylation Reaction: The synthesis begins with the N-alkylation of carbazol-9-ide potassium salt with 3-bromoprop-1-yne to afford 9-(prop-2-ynyl)-9H-carbazole.
Click Huisgen Cycloaddition: The next step involves the ‘Click’ Huisgen cycloaddition reaction between 9-(prop-2-ynyl)-9H-carbazole and various β-azido alcohols in the presence of copper-doped silica cuprous sulphate.
Análisis De Reacciones Químicas
1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or the carbazole moiety.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Antifungal Activity: The compound interacts with the active site of the Mycobacterium P450DM enzyme, forming strong hydrogen bonds with its β-hydroxyl and ether groups.
Antibacterial Activity: The triazole ring in the compound is known to inhibit bacterial enzymes, disrupting essential metabolic processes.
Anticancer Activity: The compound exhibits cytotoxic effects on cancer cells by interfering with their growth and proliferation pathways.
Comparación Con Compuestos Similares
1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol can be compared with other similar compounds, such as:
1,2,3-Triazolyl β-hydroxy alkyl/carbazole hybrids: These compounds also exhibit antifungal and antibacterial activities but may differ in their specific biological targets and potency.
1,2,4-Triazole derivatives: These compounds are known for their anticancer properties and can be structurally similar but may vary in their pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its combined structural features of carbazole and triazole, which contribute to its diverse chemical reactivity and broad spectrum of biological activities.
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-13(9-20-11-18-19-12-20)10-21-16-7-3-1-5-14(16)15-6-2-4-8-17(15)21/h1-8,11-13,22H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPUGTRDFBNNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN4C=NN=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B6639337.png)
![N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B6639343.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6639347.png)


![1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-ol](/img/structure/B6639375.png)
![[3-(2-Phenoxyethylamino)phenyl]methanol](/img/structure/B6639389.png)
![2-[1-[[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl]piperidin-2-yl]ethanol](/img/structure/B6639391.png)
![2-[Cyclohexyl-[(1-phenyltetrazol-5-yl)methyl]amino]ethanol](/img/structure/B6639394.png)
![N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B6639397.png)

![1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6639403.png)
![1-[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidin-4-ol](/img/structure/B6639409.png)
![Phenyl-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]methanol](/img/structure/B6639422.png)
